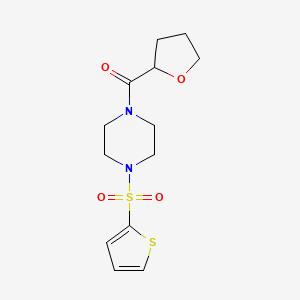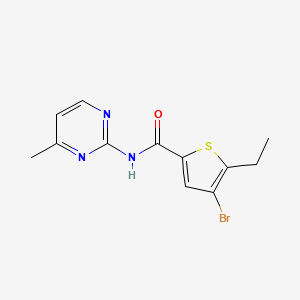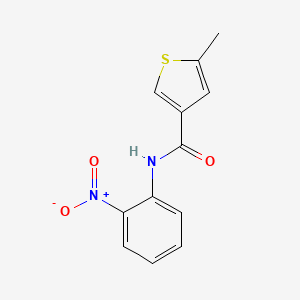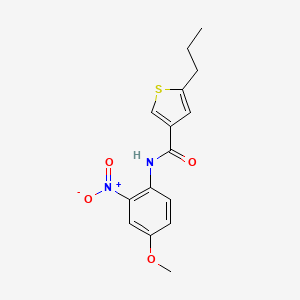![molecular formula C21H24N2O4S B4179731 N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B4179731.png)
N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide
Übersicht
Beschreibung
N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes, such as inflammation, pain, and cancer. A-438079 has been widely used in scientific research to investigate the role of P2X7 receptor in different systems, including the nervous system, immune system, and cardiovascular system.
Wirkmechanismus
N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. When ATP binds to the P2X7 receptor, it opens the channel and allows the influx of Ca2+ and Na+ ions, leading to the activation of downstream signaling pathways. N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide binds to the P2X7 receptor and prevents ATP from binding, thereby inhibiting the downstream signaling pathways. The inhibition of P2X7 receptor signaling by N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been shown to reduce inflammation, apoptosis, and oxidative stress in various systems.
Biochemical and physiological effects:
The biochemical and physiological effects of N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide depend on the system being studied. In the nervous system, N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been shown to reduce the release of pro-inflammatory cytokines and chemokines, reduce microglial activation, and improve cognitive function. In the immune system, N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been shown to inhibit the activation of T cells, reduce the production of pro-inflammatory cytokines, and enhance the function of regulatory T cells. In the cardiovascular system, N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been shown to reduce myocardial ischemia-reperfusion injury, inhibit atherosclerosis progression, and improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide in lab experiments include its high selectivity for the P2X7 receptor, its ability to inhibit downstream signaling pathways, and its well-established synthesis method. The limitations of using N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide in lab experiments include its low solubility in water, its potential off-target effects, and its limited availability.
Zukünftige Richtungen
For the research on N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide include the investigation of its potential therapeutic applications in various diseases, the exploration of its interactions with other signaling pathways, the development of more potent and selective P2X7 receptor antagonists, and the optimization of its pharmacokinetic properties for clinical use.
In conclusion, N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide is a selective antagonist of the P2X7 receptor that has been widely used in scientific research to investigate the role of P2X7 receptor in different systems. N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has shown promising results in reducing inflammation, apoptosis, and oxidative stress in various diseases, and its potential therapeutic applications warrant further investigation.
Wissenschaftliche Forschungsanwendungen
N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been used in various scientific research studies to investigate the role of P2X7 receptor in different systems. In the nervous system, N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, reduce microglial activation, and improve cognitive function in animal models of neuroinflammation and neurodegenerative diseases (Monif et al., 2010; Di Virgilio et al., 2017). In the immune system, N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been shown to inhibit the activation of T cells, reduce the production of pro-inflammatory cytokines, and enhance the function of regulatory T cells, thereby suppressing the development of autoimmune diseases and allograft rejection (Gu et al., 2010; Chen et al., 2012). In the cardiovascular system, N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been shown to reduce myocardial ischemia-reperfusion injury, inhibit atherosclerosis progression, and improve endothelial function (Stokes et al., 2010; Zhang et al., 2017).
Eigenschaften
IUPAC Name |
N-[4-(1-adamantylsulfamoyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c24-20(19-2-1-7-27-19)22-17-3-5-18(6-4-17)28(25,26)23-21-11-14-8-15(12-21)10-16(9-14)13-21/h1-7,14-16,23H,8-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRMZTWCZRHRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(Adamantan-1-YL)sulfamoyl]phenyl}furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B4179667.png)

![5-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4179681.png)

![N-[4-nitro-2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B4179698.png)
![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179700.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B4179706.png)
![2-(3-methyl-4-nitrophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4179743.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-(2-phenylethyl)thiourea](/img/structure/B4179748.png)

